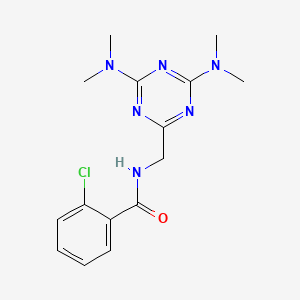

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two dimethylamino groups at positions 4 and 4. A chlorobenzamide moiety is attached via a methylene bridge at position 2 of the triazine core. This structural configuration confers unique electronic and steric properties:

- Dimethylamino groups: Electron-donating substituents that enhance solubility in polar solvents and influence hydrogen-bonding interactions .

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTMXCPYWCSVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide typically involves a multi-step process:

-

Formation of the Triazine Core: : The triazine core can be synthesized by reacting cyanuric chloride with dimethylamine under controlled conditions. This reaction usually takes place in an organic solvent such as dichloromethane at low temperatures to ensure selective substitution.

-

Attachment of the Benzamide Group: : The intermediate product, 4,6-bis(dimethylamino)-1,3,5-triazine, is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzamide group. Common reagents include nucleophiles such as amines or thiols.

-

Oxidation and Reduction: : The triazine ring and the dimethylamino groups can participate in redox reactions. For instance, oxidation can be achieved using agents like hydrogen peroxide, while reduction might involve reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of substituted benzamides or triazine derivatives.

Oxidation: Oxidized triazine derivatives.

Reduction: Reduced forms of the triazine ring or the dimethylamino groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide exhibit significant anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that the compound can modulate the activity of certain kinases associated with tumor growth .

2. Enzyme Inhibition

The compound's ability to bind to various enzymes makes it a candidate for developing enzyme inhibitors. Interaction studies have demonstrated its binding affinity towards serine/threonine kinases, which are critical in regulating cellular functions. This characteristic is vital for designing targeted therapies for diseases where these enzymes play a pivotal role.

Agricultural Applications

1. Herbicidal Properties

this compound has shown potential as an herbicide due to its ability to disrupt plant growth pathways. Its structural similarity to known herbicides suggests that it may inhibit specific biochemical pathways in plants, leading to effective weed control .

2. Crop Protection

The compound's biological activity can also be leveraged in developing crop protection agents that enhance resistance against pests and diseases. Its interaction with biological systems may provide novel mechanisms for protecting crops without harming beneficial organisms .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for high yield and purity. Techniques such as chromatography and recrystallization are commonly employed to purify the final product.

Mechanism of Action

The mechanism by which N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and van der Waals interactions with active sites, while the chlorobenzamide group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Analysis

The following table compares key structural features and inferred properties of the target compound with analogs from the evidence:

Key Observations:

- Substituent Effects: Electron-donating groups (dimethylamino, diethylamino) improve solubility but may reduce stability compared to electron-withdrawing groups (trichloromethyl) . Chlorine position: In the target compound, the chloro group on the benzamide may enhance target-specific binding compared to chlorine on the triazine core (), which could increase electrophilicity .

- Functional Group Diversity :

Physicochemical and Reactivity Trends

- Solubility: Dimethylamino groups (target) likely confer better aqueous solubility than diethylamino () or trichloromethyl () substituents .

- Stability: Trichloromethyl groups () are prone to hydrolysis under basic conditions, whereas dimethylamino groups are more hydrolytically stable .

- Reactivity : The chlorobenzamide in the target may undergo nucleophilic substitution reactions at the aromatic chlorine, enabling further derivatization .

Application Context

Triazine derivatives are widely used in agrochemicals. For example:

- Thifensulfuron methyl ester () acts as a herbicide via enzyme inhibition .

- The diethylamino-chloro triazine () may function as a pre-emergent herbicide due to its lipophilicity .

- The target compound’s combination of polar (dimethylamino) and hydrophobic (chlorobenzamide) groups suggests dual functionality, possibly as a systemic pesticide with improved translocation in plants.

Research Implications and Limitations

While direct data on the target compound’s performance are absent in the evidence, structural comparisons highlight critical design principles:

- Substituent choice balances solubility, stability, and bioactivity.

- Functional group selection tailors interactions with biological targets.

Further experimental studies are needed to validate these hypotheses, particularly regarding synthesis, stability, and biological activity.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a triazine ring with dimethylamine substituents and a chlorobenzamide moiety. Its molecular formula is with a molecular weight of approximately 343.435 g/mol. The structural characteristics contribute to its ability to interact with various biological targets.

| Component | Structure | Notable Features |

|---|---|---|

| Triazine | Triazine Structure | Contains dimethylamine groups |

| Benzamide | Benzamide Structure | Common amide functionality |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Triazine Intermediate : Reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine.

- Benzoylation : The intermediate is then reacted with 2-chlorobenzoyl chloride under controlled conditions to yield the final product.

This method ensures high yield and purity through optimized reaction conditions and purification techniques such as chromatography.

The biological activity of this compound is attributed to its ability to bind effectively to specific enzymes and receptors. This interaction can modulate enzymatic pathways leading to various biological effects such as:

- Enzyme Inhibition : Compounds with similar structures have shown significant inhibition of key enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound may act on specific receptors influencing signaling pathways related to cancer progression and other diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential antitumor activity of compounds structurally related to this compound:

- Antitumor Activity : Research indicated that compounds similar in structure exhibited significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values for related compounds in the range of against HCC827 cells, indicating strong antiproliferative effects .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could destabilize critical enzymes such as dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and subsequent inhibition of tumor growth .

Applications

The compound has diverse applications across several fields:

- Medicinal Chemistry : Explored for its therapeutic potential as an antitumor agent.

- Agricultural Science : Investigated for its efficacy in pest control due to its biological activity.

- Biochemical Probes : Utilized in studies focusing on enzyme interactions and signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Condensation reactions under reflux with concentrated HCl are effective for introducing triazine moieties, as demonstrated in analogous triazine-based syntheses .

- Stepwise functionalization : React 2-chlorobenzoyl chloride with a triazinylmethylamine intermediate (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethylamine) in a polar aprotic solvent (e.g., DMF) at 60°C, followed by purification via column chromatography using dichloromethane/methanol gradients .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps reduce byproducts |

| Solvent | DMF or DCM | DMF enhances solubility of intermediates |

| Reaction Time | 6–12 hrs | Shorter times risk incomplete coupling |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the triazine ring and benzamide group .

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm) and triazine ring vibrations (C=N, ~1550 cm) .

- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion accuracy (±0.001 Da) .

- Purity Assessment :

- HPLC with a C18 column and acetonitrile/water gradient (80:20 to 95:5) resolves polar byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity in catalytic or photophysical applications?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential, particularly for triazine-mediated processes .

- COMSOL Multiphysics Integration : Model diffusion kinetics in membrane systems (e.g., separation technologies) using AI-optimized parameters .

- Case Study :

- For photophysical studies, simulate UV-Vis spectra (TD-DFT) and compare with experimental data from ethanol/water solutions to evaluate solvatochromic effects .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic structures (e.g., bond-length discrepancies)?

- Approach :

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., triazine vs. benzamide plane angles) .

- Multivariate Analysis : Use PCA or PLS regression to correlate NMR chemical shifts with crystallographic torsion angles .

- Example :

- If -NMR suggests free rotation of the benzamide group, but X-ray data show planar rigidity, analyze temperature-dependent NMR to detect restricted rotation .

Q. How can theoretical frameworks (e.g., transition-state theory) guide mechanistic studies of its hydrolytic stability?

- Integration with Theory :

- Transition-State Modeling : Map hydrolysis pathways (acidic/alkaline conditions) using Gaussian or ORCA software to identify rate-limiting steps .

- Experimental Validation : Conduct kinetic studies (pH 2–12) with LC-MS monitoring to compare predicted vs. observed degradation products .

- Data Interpretation :

| pH | Predominant Mechanism | Observed Half-Life (h) |

|---|---|---|

| 2 | Acid-catalyzed cleavage | 48 ± 3 |

| 7 | Nucleophilic attack | >200 |

| 12 | Base-induced ring-opening | 12 ± 2 |

Methodological Design Questions

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

- Recommendations :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, agitation rate) and identify critical quality attributes .

Q. How to design a study evaluating the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Protocol :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) between the compound and target proteins .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies on key residues .

Data Contradiction Analysis

Q. When NMR and mass spectrometry data conflict in confirming molecular weight, what troubleshooting steps are essential?

- Resolution Steps :

Ion Suppression Check : Dilute samples to rule out matrix effects in MS .

Deuterated Solvent Artifacts : Verify solvent peaks do not overlap with target signals in NMR .

High-Resolution MS Reanalysis : Confirm isotopic patterns match theoretical distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.